

Robinetin: A Comprehensive Technical Guide on Spectroscopic Data and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Robinetin
Cat. No.:	B1679494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetin (3,3',4',5',7-pentahydroxyflavone) is a naturally occurring flavonol, a class of flavonoids, found in various plants, notably in the heartwood of *Robinia pseudoacacia* (black locust).^[1] As a polyhydroxylated flavonoid, **robinetin** exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.^[2] This technical guide provides a detailed overview of the spectroscopic data and chemical properties of **robinetin**, along with methodologies for key experiments and visualizations of its mechanisms of action.

Chemical and Physical Properties

Robinetin is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.^{[3][4]} Its chemical structure, characterized by five hydroxyl groups on the flavonoid backbone, is central to its chemical reactivity and biological activity.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₇	[1]
Molecular Weight	302.24 g/mol	[3]
CAS Number	490-31-3	[1]
Melting Point	326-328 °C	[3]
pKa (predicted)	6.82 ± 0.40	[3]
Solubility	DMSO (Sparingly), Methanol (Slightly, Heated)	[3]

Spectroscopic Data

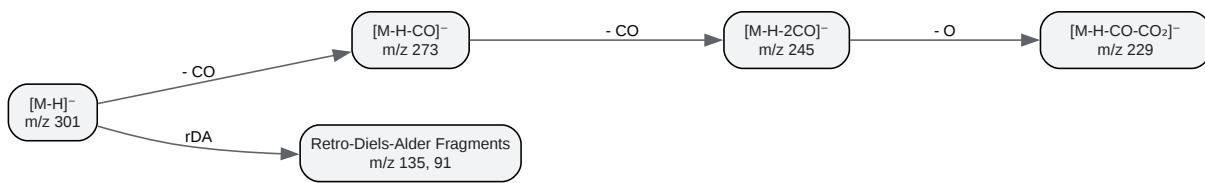
Nuclear Magnetic Resonance (NMR) Spectroscopy

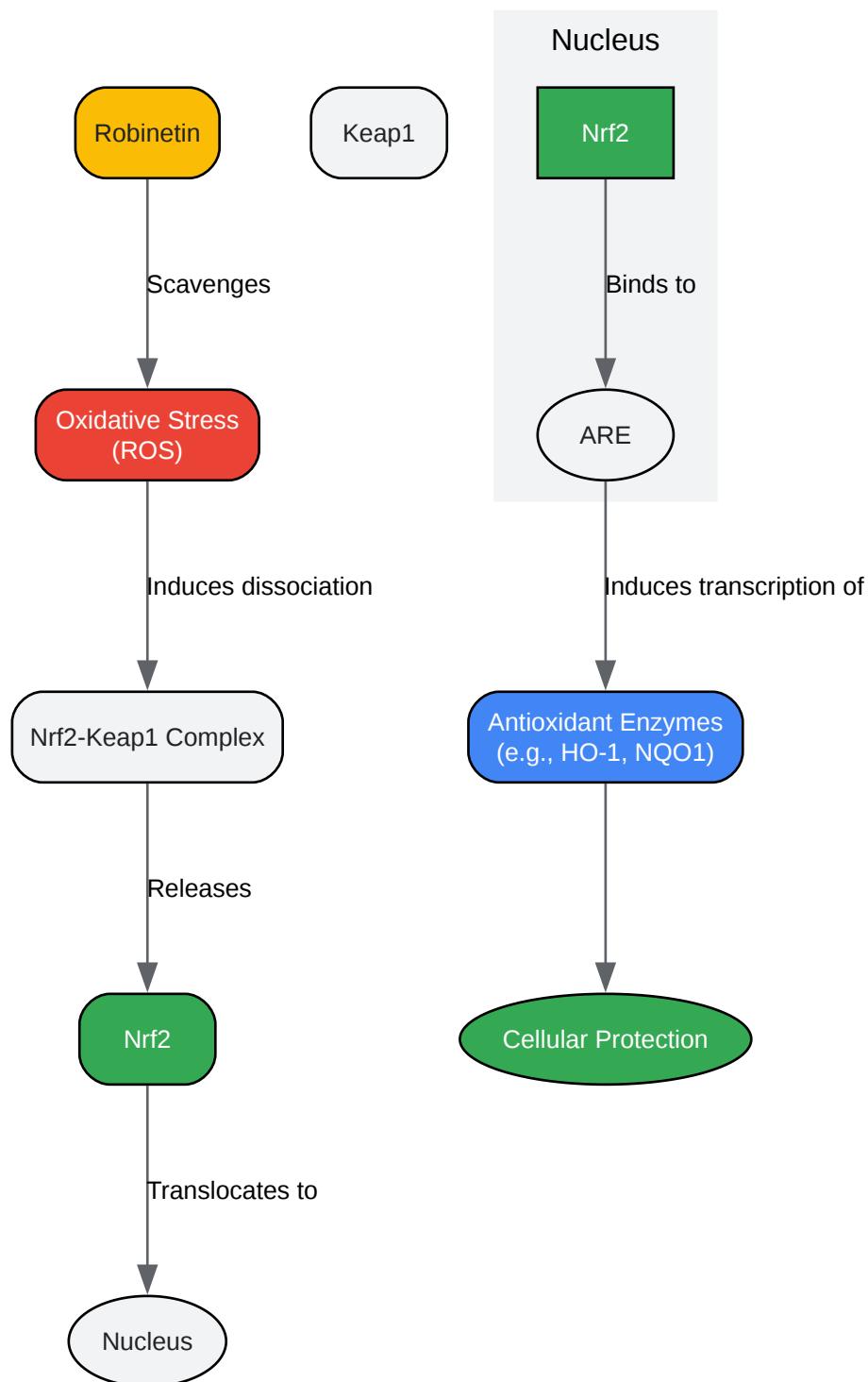
Precise experimental NMR data for **robinetin** is not readily available in the public domain. However, simulated NMR data provides valuable insight into its structural characterization. The following tables present simulated ¹H and ¹³C NMR chemical shifts for **robinetin** in Pyridine-d₅.

Simulated ¹H NMR Data (600 MHz, Pyridine-d₅)[[5](#)]

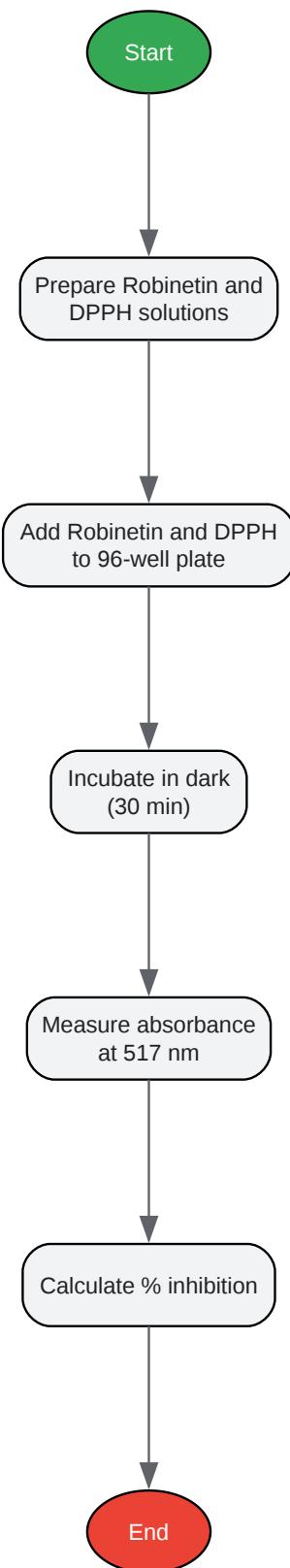
Atom No.	Chemical Shift (ppm)
H-2'	8.1
H-6'	8.1
H-6	6.9
H-8	6.8
3-OH	-
5-OH	-
7-OH	-
3'-OH	-
4'-OH	-
5'-OH	-

Simulated ^{13}C NMR Data (50 MHz, Pyridine-d₅)[5]


Atom No.	Chemical Shift (ppm)
C-2	146.2
C-3	137.5
C-4	177.0
C-5	162.1
C-6	99.1
C-7	165.1
C-8	94.2
C-9	157.4
C-10	104.2
C-1'	121.5
C-2'	109.8
C-3'	146.2
C-4'	137.5
C-5'	146.2
C-6'	109.8


Mass Spectrometry (MS)


Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of **robinetin** in negative ion mode reveals a characteristic fragmentation pattern. The deprotonated molecule $[\text{M}-\text{H}]^-$ is observed at m/z 301. Subsequent fragmentation leads to several product ions.


Precursor Ion $[\text{M}-\text{H}]^-$ (m/z)	Product Ions (m/z)	Reference
301	273, 245, 229, 135, 91	[1]

A proposed fragmentation pathway for **robinetin** is initiated by the loss of small neutral molecules such as CO and H₂O, followed by retro-Diels-Alder (rDA) fission of the C-ring, which is characteristic of flavonoids.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinetin | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Robinetin: A Comprehensive Technical Guide on Spectroscopic Data and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679494#robinetin-spectroscopic-data-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com